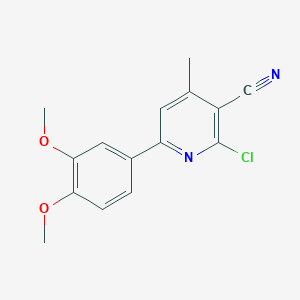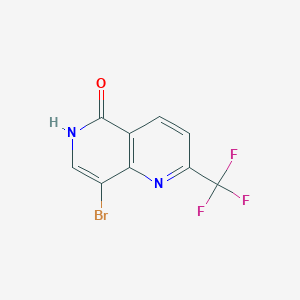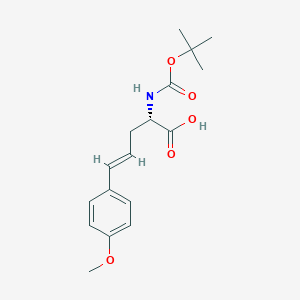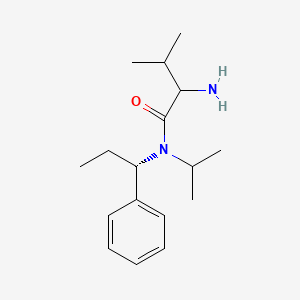
2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a chloro group, a dimethoxyphenyl group, and a methylnicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylnicotinonitrile include other nicotinonitrile derivatives and compounds with similar functional groups, such as:
- 2-Chloro-6-(2,5-dimethoxyphenyl)-4-methylnicotinonitrile
- 2-Chloro-6-(3,4-dimethoxyphenyl)-4-methylpyridine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H13ClN2O2 |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
2-chloro-6-(3,4-dimethoxyphenyl)-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13ClN2O2/c1-9-6-12(18-15(16)11(9)8-17)10-4-5-13(19-2)14(7-10)20-3/h4-7H,1-3H3 |
InChI-Schlüssel |
GMLODCJOMBYFHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4,6-dimethoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13085180.png)

![tert-butyl (5aS,9aR)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate](/img/structure/B13085187.png)


![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
![2-Cyclopropyl-N-(2-hydroxyethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085204.png)




![5-Hexyl-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B13085230.png)
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)

